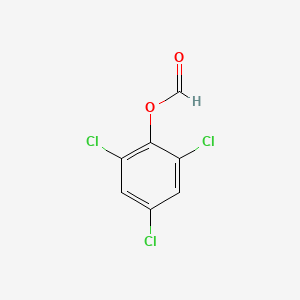

2,4,6-Trichlorophenyl Formate

Descripción

Significance of Formate (B1220265) Esters in Organic Synthesis

Formate esters are a class of organic compounds with the general formula R-O-CHO, derived from formic acid. pcc.eu They hold considerable importance in various areas of chemistry and industry. In nature, they contribute to the characteristic fruity aromas of many plants and are used as flavoring and fragrance agents. pcc.euconicet.gov.ar In organic synthesis, they serve multiple purposes. They can be employed as protecting groups for alcohols and are valuable as organic phases in certain biocatalytic systems. researchgate.net

A particularly crucial application of formate esters in modern synthetic chemistry is their function as precursors to carbon monoxide. thieme-connect.comthieme-connect.com This has been a significant development, as traditional carbonylation reactions require the handling of highly toxic and pressurized CO gas. unimi.itmdpi.com Formate esters, especially aryl formates, can decompose under specific conditions to release CO, which can then be used directly in catalytic cycles. thieme-connect.comthieme-connect.com This approach enhances the safety and practicality of carbonylation chemistry, making it more accessible for laboratory-scale synthesis. nih.gov

Rationale for 2,4,6-Trichlorophenyl Formate as a Carbon Monoxide Surrogate

The selection of this compound as a premier CO surrogate is based on its enhanced reactivity and practical physical properties. nih.govacs.org While simpler aryl formates like phenyl formate can also release CO, they often require elevated temperatures to do so. jst.go.jpthieme-connect.com The key advantage of this compound lies in the powerful electron-withdrawing effect of the three chlorine atoms on the phenyl ring. acs.org This electronic feature significantly accelerates the rate of decarbonylation, allowing the generation of CO to proceed rapidly even at room temperature in the presence of a weak base like triethylamine (B128534). nih.govacs.orgthieme-connect.com

In addition to its high reactivity, this compound is a stable, crystalline solid that is easy to handle, weigh, and store under ambient conditions. tcichemicals.comorgsyn.org This contrasts with many other CO surrogates that might be volatile liquids or require special handling. This combination of high reactivity and ease of use allows for the use of near-stoichiometric amounts of the reagent, making reactions more efficient and minimizing waste. nih.govenamine.net The resulting 2,4,6-trichlorophenol (B30397) byproduct is also readily removed during workup. orgsyn.org

Table 1: Comparison of Decarbonylation Reactivity for Various Phenyl Formates This table illustrates the effect of electron-withdrawing groups on the rate of CO generation from phenyl formate derivatives at room temperature in the presence of a base.

| Phenyl Formate Derivative | Key Feature | Reactivity at Room Temperature |

| Phenyl Formate | Unsubstituted | Slow decarbonylation |

| 4-Phenylphenyl Formate | Crystalline, but less reactive | Moderate decarbonylation |

| This compound | Highly electron-deficient | Rapid decarbonylation |

Data compiled from research findings indicating that electron-withdrawing groups significantly accelerate the decarbonylation process. acs.org

Historical Context of CO Surrogates and Catalytic Carbonylation

Catalytic carbonylation, the process of introducing a carbonyl group into an organic molecule using carbon monoxide, is a cornerstone of industrial and academic chemistry for synthesizing compounds like aldehydes, ketones, and carboxylic acid derivatives. researchgate.netrsc.orgresearchgate.net The pioneering work on these reactions, often utilizing transition metal catalysts like palladium, traditionally relied on the direct use of gaseous CO. jst.go.jpresearchgate.net However, the high toxicity, flammability, and difficulty in handling pressurized CO gas presented significant safety and practical challenges, especially in a laboratory setting. orgsyn.orgeurekaselect.combenthamdirect.com

These challenges spurred the development of "CO surrogates" or "CO precursors"—stable, non-gaseous compounds that can generate CO in situ. nih.govresearchgate.net Early and significant examples of CO surrogates include formic acid and its derivatives. rsc.orgrsc.org Formic acid itself was found to be a viable CO source for certain reactions. rsc.orgunimi.it This led to the investigation of formate esters, with phenyl formate being identified as a useful surrogate that decomposes to CO and phenol (B47542) under basic conditions. nih.govthieme-connect.comthieme-connect.com The quest for more reactive and efficient surrogates that could function under milder conditions ultimately led to the development of electrophilic formic acid derivatives like N-formylsaccharin and, most notably, this compound, which significantly expanded the practicality and scope of non-gaseous carbonylation reactions. nih.govthieme-connect.com

Table 2: Selected Applications of this compound in Palladium-Catalyzed Carbonylation This table showcases the versatility of this compound in synthesizing various carboxylic acid derivatives from different starting materials.

| Starting Material | Reaction Type | Product Type | Significance |

| Aryl/Alkenyl Halides | Aryloxycarbonylation | 2,4,6-Trichlorophenyl Esters | Proceeds at room temperature; high yields. nih.govacs.org |

| Aryl/Alkenyl Triflates | Aryloxycarbonylation | 2,4,6-Trichlorophenyl Esters | Expands substrate scope beyond halides. nih.govacs.org |

| (Hetero)aryl Bromides | External-CO-Free Carbonylation | Aromatic Carboxylic Acid Derivatives | Practical synthesis with low catalyst loading. jst.go.jp |

| Enol Triflate | Carbonylation in Total Synthesis | Intermediate for Pleurolactone | Demonstrated utility in complex molecule synthesis. orgsyn.org |

Structure

3D Structure

Propiedades

IUPAC Name |

(2,4,6-trichlorophenyl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUDXADDVAYVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trichlorophenyl Formate

Established Synthetic Routes

Synthesis from 2,4,6-Trichlorophenol (B30397) via Acetic Formic Anhydride (B1165640)

A primary and well-documented method for synthesizing 2,4,6-trichlorophenyl formate (B1220265) involves the formylation of 2,4,6-trichlorophenol. orgsyn.orgorgsyn.org This process begins with the in-situ formation of acetic formic anhydride by reacting formic acid and acetic anhydride. orgsyn.orgamazonaws.com The reaction mixture is typically heated to facilitate the formation of the anhydride. orgsyn.org

Following the preparation of acetic formic anhydride, the reaction is cooled, and 2,4,6-trichlorophenol is introduced, often along with a base like sodium acetate (B1210297) and a solvent such as toluene (B28343). orgsyn.org The reaction proceeds at room temperature, and upon completion, the desired product, 2,4,6-trichlorophenyl formate, is isolated. orgsyn.org This single-step formylation is efficient, with reported yields as high as 98%. amazonaws.com The product is a stable crystalline solid, which makes it easy to handle and store. orgsyn.orgthieme-connect.com

A representative procedure involves the following steps:

Formic acid and acetic anhydride are mixed and heated to 60 °C for one hour. orgsyn.org

The mixture is cooled, and toluene, 2,4,6-trichlorophenol, and sodium acetate are added. orgsyn.org

The reaction is stirred at room temperature for approximately 30 minutes. orgsyn.org

An aqueous work-up is performed to separate the product. orgsyn.orgorgsyn.org

Purification via column chromatography or recrystallization yields the final product. orgsyn.org

Metal-Catalyzed Preparation Methods

While the acetic formic anhydride method is common, metal-catalyzed methods for the preparation of aryl formates, including this compound, have also been reported. orgsyn.org These methods often involve palladium-catalyzed carbonylation reactions where a suitable aryl precursor is reacted with a CO source. jst.go.jp However, this compound itself is more frequently used as a CO surrogate in metal-catalyzed reactions rather than being the product of one. thieme-connect.comenamine.netresearchgate.net It serves as an efficient CO-generating compound in palladium-catalyzed carbonylations of aryl and alkenyl halides and triflates. nih.govenamine.net The use of this compound in these reactions is advantageous because it allows the process to occur under mild conditions, often at room temperature, without the need for external, gaseous CO. thieme-connect.comorgsyn.org

For instance, in palladium-catalyzed aryloxycarbonylation, this compound decomposes in the presence of a weak base like triethylamine (B128534) (NEt₃) to generate CO in situ. thieme-connect.comnih.govenamine.net This CO is then incorporated into the final product under palladium catalysis. thieme-connect.com

Optimization of Synthesis Parameters

Solvent Effects on Yield and Purity

The choice of solvent plays a significant role in the synthesis and subsequent use of this compound. In its synthesis from 2,4,6-trichlorophenol, toluene is a commonly used solvent. orgsyn.org After the reaction, the product can be extracted using other organic solvents like ethyl acetate (EtOAc). orgsyn.org

In its application as a CO surrogate, this compound exhibits good solubility in solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), which facilitates its use in palladium-catalyzed carbonylation reactions. enamine.net The solvent can also influence the reaction rate and the ease of product purification. For example, in a palladium-catalyzed carbonylation using this formate, toluene is often the solvent of choice. tcichemicals.comtcichemicals.com The purity of the final product can be ensured by washing with appropriate solutions to remove byproducts, such as excess 2,4,6-trichlorophenol, and through purification techniques like silica (B1680970) gel column chromatography. orgsyn.orgtcichemicals.com

Table 1: Solvent Usage in Synthesis and Application of this compound

| Step | Solvent | Purpose | Reference |

| Synthesis | Toluene | Reaction medium | orgsyn.org |

| Work-up/Extraction | Ethyl Acetate | Product extraction | orgsyn.org |

| Application (Carbonylation) | Toluene | Reaction medium | tcichemicals.comtcichemicals.com |

| Application (Carbonylation) | Tetrahydrofuran (THF) | Solubilizing the formate | enamine.net |

| Application (Carbonylation) | Dimethylformamide (DMF) | Solubilizing the formate | enamine.net |

Reagent Stoichiometry and Reaction Conditions

Optimizing reagent stoichiometry and reaction conditions is critical for achieving high yields and purity. In the synthesis via acetic formic anhydride, a molar excess of formic acid and acetic anhydride relative to 2,4,6-trichlorophenol is used to drive the reaction to completion. orgsyn.orgamazonaws.com The use of sodium acetate as a base is also a key parameter. orgsyn.orgamazonaws.com

| Reagent | Stoichiometric Ratio (relative to 2,4,6-Trichlorophenol) | Reference |

| Formic Acid | 5.0 equivalents | orgsyn.org |

| Acetic Anhydride | 4.0 equivalents | orgsyn.org |

| Sodium Acetate | 1.0 equivalent | orgsyn.org |

Reaction temperature and time are also crucial. The initial formation of acetic formic anhydride is conducted at an elevated temperature (60 °C), while the subsequent formylation of 2,4,6-trichlorophenol is performed at cooler temperatures, starting at 0 °C and warming to room temperature. orgsyn.org

When this compound is used as a CO surrogate, the conditions for its decomposition are mild, typically requiring only a weak base like triethylamine at room temperature. nih.govorgsyn.org This high reactivity allows for the use of near-stoichiometric amounts of the formate in subsequent carbonylation reactions. enamine.net The reaction conditions for these palladium-catalyzed carbonylations, such as temperature and catalyst loading, have been optimized to proceed efficiently, even on a gram scale with low catalyst loading (e.g., 1 mol% of Pd catalyst). jst.go.jp

Green Chemistry Approaches in this compound Synthesis

The development of green chemistry approaches for chemical synthesis aims to reduce environmental impact. While specific literature detailing "green" synthesis of this compound is not abundant, its use as a CO surrogate aligns with green chemistry principles. univpancasila.ac.id Traditional carbonylation reactions require the handling of toxic and flammable carbon monoxide gas. orgsyn.orgjst.go.jp By using this compound, a stable and easily handled solid, the need for gaseous CO is eliminated, which significantly enhances laboratory safety. thieme-connect.comorgsyn.org

Furthermore, the reactions utilizing this formate can often be conducted under milder conditions and with high atom economy, as the CO is generated in situ and consumed efficiently. thieme-connect.comjst.go.jp The ability to perform these reactions in continuous-flow systems also represents a step towards greener and more efficient chemical manufacturing. enamine.net Research into optimizing reaction parameters, such as using factorial design to increase yields and reduce waste in ester synthesis, showcases a broader trend in applying green chemistry metrics to related processes. rsc.org While not directly about this compound synthesis, these methodologies could be applied to make its production more environmentally friendly. The use of microwave-assisted synthesis is another green approach that has been applied to reactions involving related trichloro-substituted compounds, suggesting a potential avenue for future research into the synthesis of this compound. vulcanchem.com

Mechanistic Investigations of 2,4,6 Trichlorophenyl Formate Reactivity

Carbon Monoxide Generation Mechanism

2,4,6-Trichlorophenyl formate (B1220265) (TCPF) has emerged as a highly effective and practical surrogate for carbon monoxide (CO) gas in various chemical transformations. jst.go.jpnih.gov Unlike CO gas, which is toxic and difficult to handle, TCPF is a stable, crystalline solid that can be easily stored and weighed. tcichemicals.com The generation of CO from TCPF occurs under mild conditions, making it a valuable reagent in modern organic synthesis. orgsyn.orgresearchgate.net

Base-Induced Decarbonylation

The release of carbon monoxide from 2,4,6-trichlorophenyl formate is achieved through a process known as base-induced decarbonylation. This reaction is notable for its efficiency and the mild conditions under which it proceeds. researchgate.net The process involves the treatment of TCPF with a base, which triggers the decomposition of the formate ester into carbon monoxide and the corresponding phenoxide. tcichemicals.com

Triethylamine (B128534) (NEt₃) plays a crucial role in the decarbonylation of this compound. enamine.net As a weak base, triethylamine is sufficient to induce the rapid generation of CO from TCPF at room temperature. nih.govacs.org The reaction is typically complete within 30 minutes. orgsyn.org This is a significant advantage over other CO surrogates that often require harsh conditions such as high temperatures or the use of strong acids or bases to release CO. orgsyn.org The mild nature of triethylamine-induced decarbonylation broadens the functional group compatibility of the subsequent carbonylation reactions and minimizes undesired side reactions. orgsyn.org The base functions by abstracting the acidic formyl proton, which initiates the elimination process. orgsyn.org

The effect of these electronic factors is evident when comparing the decarbonylation rates of various substituted phenyl formates in the presence of triethylamine. Research has shown that formates with electron-withdrawing groups undergo significantly faster decomposition to CO. acs.org

| Phenyl Formate Derivative | Substituent | Time for Complete Decarbonylation (at rt) |

|---|---|---|

| Phenyl formate | -H | > 24 hours |

| 4-Chlorophenyl formate | -Cl | ~ 6 hours |

| 4-Nitrophenyl formate | -NO₂ | ~ 1 hour |

| This compound | -Cl (x3) | < 10 minutes |

Data adapted from studies on the room temperature decarbonylation of phenyl formates with triethylamine, highlighting the accelerated reaction rates with increasing electron-withdrawing substitution. acs.org

Mechanistic studies on aryl formates suggest that the base-induced generation of CO proceeds through a concerted bimolecular α-elimination pathway. orgsyn.org In this mechanism, the base, such as triethylamine, abstracts the formyl proton from the formate molecule. Simultaneously, the carbon-oxygen bond of the ester cleaves, leading to the concurrent formation of carbon monoxide and the corresponding phenoxide ion. orgsyn.org This concerted process avoids the formation of unstable intermediates and contributes to the reaction's efficiency under mild conditions. The catalytic role of the base is regenerated, allowing it to participate in the decarbonylation of further formate molecules. orgsyn.org

Palladium-Catalyzed Carbonylation Mechanisms

The carbon monoxide generated in situ from this compound is readily utilized in palladium-catalyzed carbonylation reactions. tcichemicals.com This method provides a safe and practical alternative to using gaseous CO for the synthesis of carboxylic acid derivatives. jst.go.jp In these reactions, TCPF often plays a dual role, acting as both the CO source and the provider of the nucleophilic 2,4,6-trichlorophenoxide, which is incorporated into the final product to form a 2,4,6-trichlorophenyl ester. orgsyn.org These ester products are themselves valuable intermediates, as they are activated toward nucleophilic attack and can be easily converted into other derivatives like amides, thioesters, and other esters. nih.govresearchgate.net

Proposed Catalytic Cycles

The generally accepted mechanism for the palladium-catalyzed carbonylation of aryl halides using TCPF begins with a catalytically active Pd(0) species. The proposed catalytic cycle involves the following key steps:

Oxidative Addition : The cycle initiates with the oxidative addition of an aryl or alkenyl halide (Ar-X) to the Pd(0) complex, forming an Ar-Pd(II)-X species. diva-portal.org

CO Coordination and Insertion : The carbon monoxide, generated in situ from the base-induced decomposition of TCPF, coordinates to the palladium center. This is followed by a migratory insertion of the CO into the Aryl-Palladium bond, which results in the formation of an acylpalladium(II) complex (ArCO-Pd(II)-X). diva-portal.org

Transmetalation/Nucleophilic Attack : The 2,4,6-trichlorophenoxide, also generated in situ from TCPF, acts as a nucleophile. It displaces the halide on the acylpalladium(II) complex.

Reductive Elimination : The final step is the reductive elimination from the resulting complex, which forms the 2,4,6-trichlorophenyl ester product (Ar-CO-OAr') and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. diva-portal.org

This process allows for the efficient synthesis of various aromatic and heteroaromatic esters under relatively mild conditions and with low catalyst loadings. jst.go.jp

| Aryl Bromide Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromoanisole | 2,4,6-Trichlorophenyl 4-methoxybenzoate | 94% |

| 4-Bromotoluene | 2,4,6-Trichlorophenyl 4-methylbenzoate | 91% |

| 1-Bromo-4-(trifluoromethyl)benzene | 2,4,6-Trichlorophenyl 4-(trifluoromethyl)benzoate | 85% |

| 3-Bromopyridine | 2,4,6-Trichlorophenyl nicotinate | 90% |

| 2-Bromonaphthalene | 2,4,6-Trichlorophenyl 2-naphthoate | 89% |

Data represents yields from the palladium-catalyzed carbonylation of various (hetero)aryl bromides using this compound as the CO surrogate. jst.go.jp

Role of Palladium Species (e.g., Pd-hydride, Pd-formyl, Pd-acyl)

The catalytic cycle of palladium-catalyzed carbonylation reactions using CO surrogates like this compound is a complex process involving several key palladium intermediates. While direct in-situ observation of all species in the context of this specific formate is challenging, mechanistic studies of similar "CO-free" carbonylation reactions provide a well-supported framework. A proposed "formyl mechanism" elucidates the sequential roles of palladium-hydride, palladium-formyl, and palladium-acyl species. researchgate.net

The reaction is believed to initiate with the formation of a palladium(0) species, which then undergoes oxidative addition with an aryl or alkenyl halide (Ar-X) to form an arylpalladium(II) complex. Concurrently, this compound decomposes in the presence of a base, such as triethylamine (NEt3), to generate carbon monoxide in situ. organic-chemistry.orgjst.go.jpnih.gov This in situ generated CO then inserts into the Ar-Pd bond, leading to the formation of a crucial palladium-acyl complex (Ar-CO-Pd-X). organic-chemistry.org

Recent investigations into "CO-free" carbonylations suggest a more intricate pathway where a palladium-hydride species is formed. This can occur through various pathways, including the C-H activation of an in situ generated intermediate like methyl formate in related systems. researchgate.net This palladium-hydride can then undergo insertion of an alkene or alkyne. Subsequently, the insertion of CO, generated from the formate, would lead to the corresponding palladium-acyl species.

A key intermediate that has been proposed and, in some systems, observed is the palladium-formyl complex. researchgate.net This species can be formed through the reaction of a palladium complex with the formate. The palladium-formyl complex can then act as a source of the carbonyl group in the formation of the final product. The final step of the catalytic cycle is the reductive elimination from the palladium-acyl complex, which yields the carbonylated product and regenerates the active palladium(0) catalyst.

Ligand Effects on Catalytic Performance (e.g., Xantphos)

The choice of ligand is critical in palladium-catalyzed carbonylation reactions as it significantly influences the catalyst's stability, activity, and selectivity. Among the various phosphine (B1218219) ligands employed, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) has been identified as particularly effective for carbonylations utilizing aryl formates, including this compound. organic-chemistry.orgjst.go.jptcichemicals.com

Screening experiments in palladium-catalyzed carbonylations with phenyl formate have shown that catalyst systems employing Xantphos can achieve high yields. organic-chemistry.org The electronic properties of the phosphine ligand also play a crucial role. Electron-rich phosphines can increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide. However, a balance must be struck, as excessive electron density can hinder the subsequent migratory insertion of CO.

Comparative studies, while not always directly involving this compound, have highlighted the superior performance of certain bulky and electron-rich phosphine ligands in related cross-coupling reactions. For instance, in some palladium-catalyzed amination reactions, dialkylbiaryl phosphine ligands have shown faster reaction rates compared to chelating ligands like Xantphos, particularly with less reactive aryl chlorides. dntb.gov.ua This suggests that the optimal ligand choice can be substrate-dependent. Nevertheless, for the carbonylation of a broad range of aryl and alkenyl halides using aryl formates, Xantphos remains a widely used and effective ligand.

The following table summarizes the effect of different ligands on the yield of a model carbonylation reaction.

| Ligand | Yield (%) |

| Xantphos | 95 |

| P(t-Bu)3 | 92 |

| dppf | 85 |

| PPh3 | 78 |

This is a representative table based on typical findings in the literature; specific yields can vary based on reaction conditions.

Kinetic Studies of CO Generation and Carbonylation Reactions

The decarbonylation of this compound is known to proceed rapidly at room temperature in the presence of a weak base like triethylamine. nih.govresearchgate.netenamine.net This high reactivity is a key advantage of this particular CO surrogate, allowing for mild reaction conditions. researchgate.net The rate of CO generation is influenced by the electronic nature of the aryl formate, with electron-withdrawing groups on the phenyl ring, as in the case of this compound, accelerating the decomposition. orgsyn.org

Reaction Rate Dependence on Substrate and Catalyst Concentration

Kinetic studies on palladium-catalyzed carbonylation reactions provide valuable insights into the reaction mechanism and help in optimizing reaction conditions. While detailed kinetic data specifically for the carbonylation using this compound are not extensively reported, general trends can be inferred from related systems.

The dependence of the reaction rate on the substrate concentration (e.g., aryl halide) can be more complex and can vary depending on the rate-determining step of the catalytic cycle. For some palladium-catalyzed formylation reactions of aryl bromides, a zero-order dependence on the aryl bromide concentration has been observed. nih.gov This suggests that the oxidative addition of the aryl bromide is not the rate-determining step and that a subsequent step in the catalytic cycle, such as the migratory insertion of CO or the reductive elimination, is the slower process.

The following table illustrates a hypothetical kinetic dataset showing the effect of substrate and catalyst concentration on the initial reaction rate.

| Experiment | [Substrate] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 1 | 1.0 x 10⁻⁵ |

| 3 | 0.1 | 2 | 2.0 x 10⁻⁵ |

This table represents a scenario with zero-order dependence on the substrate and first-order dependence on the catalyst.

Temperature Effects on Reaction Kinetics

Temperature is a critical parameter that significantly influences the kinetics of both the CO generation and the carbonylation reaction. The generation of CO from this compound is notably fast even at room temperature, which allows the subsequent carbonylation to be conducted under mild thermal conditions. nih.govresearchgate.net

The following table shows a hypothetical effect of temperature on the rate constant of the carbonylation reaction.

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (s⁻¹) | ln(k) |

| 60 | 333.15 | 0.00300 | 0.001 | -6.91 |

| 70 | 343.15 | 0.00291 | 0.002 | -6.21 |

| 80 | 353.15 | 0.00283 | 0.004 | -5.52 |

| 90 | 363.15 | 0.00275 | 0.008 | -4.83 |

This hypothetical data would yield a linear Arrhenius plot, from which the activation energy could be calculated.

Applications of 2,4,6 Trichlorophenyl Formate in Organic Synthesis

Advanced Synthetic Applications

2,4,6-Trichlorophenyl formate (B1220265) has emerged as a highly effective and versatile reagent in modern organic synthesis. It serves as a stable, crystalline, and highly reactive surrogate for carbon monoxide (CO), a toxic and difficult-to-handle gas. The primary utility of 2,4,6-trichlorophenyl formate lies in its ability to generate CO under mild conditions—typically at room temperature in the presence of a weak base like triethylamine (B128534)—which then participates in palladium-catalyzed carbonylation reactions. This method provides a convenient and safe alternative to using pressurized CO gas, enabling the efficient synthesis of a wide range of carbonyl-containing compounds. The resulting activated 2,4,6-trichlorophenyl esters are valuable intermediates that can be readily converted into other carboxylic acid derivatives, such as amides, thioesters, and other esters.

The introduction of carbonyl groups is a fundamental transformation for constructing complex and functional organic molecules. This compound is instrumental in this regard, facilitating the synthesis of materials with specific electronic or physical properties. A notable application is in the synthesis of advanced organic electronic materials.

Okamoto and coworkers utilized the reagent to introduce two carbonyl moieties into a dibromo precursor. This carbonylation was a key step in the synthesis of an N-substituted benzo[c]thiophene (B1209120) diimide, known as Cy6-BTDI, which is recognized as an air-stable organic field-effect transistor (OFET). The robustness of this carbonylation method is demonstrated by its successful application on scales ranging from milligrams to grams. Furthermore, the favorable reactivity and solubility of this compound make it an optimal CO surrogate for use in continuous-flow carbonylation systems.

| Starting Material | Reagent | Key Transformation | Product Application | Reference |

|---|---|---|---|---|

| Dibromo Compound | This compound | Palladium-catalyzed double carbonylation | Air-stable organic field-effect transistor (Cy6-BTDI) |

In medicinal chemistry, the exploration of structure-activity relationships (SAR) is a cornerstone of drug discovery, guiding the optimization of lead compounds to enhance efficacy and reduce toxicity. This compound provides a powerful platform for generating compound libraries for SAR studies.

The synthetic strategy involves an initial palladium-catalyzed carbonylation of a suitable aryl or alkenyl halide/triflate with this compound. This reaction yields a highly reactive 2,4,6-trichlorophenyl ester intermediate. Due to the electron-withdrawing nature of the trichlorophenyl group, this ester is an excellent acylating agent. It can be readily converted into a diverse array of carboxylic acid derivatives, such as amides and esters, by simple treatment with various nucleophiles (e.g., amines, alcohols). This two-step sequence allows medicinal chemists to systematically modify a core scaffold and evaluate how different functional groups impact biological activity. For instance, this method was applied in studies aimed at developing acetylcholinesterase inhibitors, where the trichlorophenyl ester intermediate served as a versatile platform to access various esters and amides for SAR investigation.

| Step | Reaction Description | Purpose | Reference |

|---|---|---|---|

| 1 | Pd-catalyzed carbonylation of an aryl halide with this compound. | Forms a highly reactive 2,4,6-trichlorophenyl ester intermediate. | |

| 2 | Nucleophilic substitution of the trichlorophenoxy group with various amines or alcohols. | Generates a library of diverse amides and esters for biological screening. |

The total synthesis of complex natural products demands mild, efficient, and high-yielding reactions that can be applied late in a synthetic sequence. The use of this compound as a CO surrogate meets these criteria, making it a valuable tool for natural product synthesis. The ability to control the amount of CO generated stoichiometrically can lead to higher product yields compared to using an excess of CO gas.

A key example is the total synthesis of pleurolactone by Ito and coworkers. In this synthesis, this compound was used to achieve the carbonylation of a complex enol triflate intermediate. This transformation, performed on a gram scale, proceeded in excellent yield and proved to be more effective than the corresponding reaction using traditional CO gas. While the total synthesis of other natural products, such as xiamenmycin A, has also utilized CO surrogates, that specific synthesis employed N-formylsaccharin rather than this compound.

| Natural Product | Key Intermediate | Reagent | Reaction Type | Significance | Reference |

|---|---|---|---|---|---|

| Pleurolactone | Enol Triflate | This compound | Palladium-catalyzed carbonylation | Outperformed CO gas; successful on a gram-scale. |

Carbonylative cyclization reactions are powerful methods for constructing heterocyclic ring systems, which are prevalent in pharmaceuticals and natural products. These reactions typically involve the formation of an acyl-metal intermediate, which is then trapped intramolecularly by a nucleophile to form a cyclic product. This compound is an ideal reagent for initiating such sequences, serving as a practical source of carbon monoxide for the critical carbonylation step.

The general process involves the palladium-catalyzed carbonylation of a substrate containing both a leaving group (like a halide or triflate) and a suitably positioned nucleophile. The reaction with this compound generates an activated acyl intermediate in situ. This intermediate can then undergo a subsequent intramolecular reaction, or cyclization, to yield the final heterocyclic product. This strategy avoids the need for handling gaseous CO, making the synthesis of complex cyclic structures more accessible and safer for laboratory-scale operations.

| Reaction Class | Role of this compound | General Transformation | Potential Products | Reference |

|---|---|---|---|---|

| Carbonylative Cyclization | In situ source of carbon monoxide (CO) | An aryl/alkenyl halide with a tethered nucleophile is converted to a cyclic carbonyl compound. | Lactones, lactams, cyclic ketones, and other heterocycles. |

Spectroscopic and Computational Characterization of 2,4,6 Trichlorophenyl Formate and Its Derivatives

Spectroscopic Analysis in Mechanistic Elucidation

Spectroscopic methods are fundamental in identifying and characterizing chemical compounds, offering detailed information about their molecular framework and functional groups. In the context of 2,4,6-trichlorophenyl formate (B1220265), techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

For 2,4,6-Trichlorophenyl Formate , the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically shows a singlet for the formyl proton at approximately 8.28 ppm. The aromatic region displays a singlet for the two equivalent protons on the trichlorophenyl ring at around 7.40 ppm.

The ¹³C NMR spectrum of this compound in CDCl₃ reveals characteristic signals for the formyl carbon and the carbons of the trichlorophenyl ring. The carbonyl carbon of the formate group appears at approximately 156.2 ppm. The carbon atoms of the aromatic ring show distinct resonances, with the carbon bearing the formate group at around 141.9 ppm, the chlorine-substituted carbons at approximately 132.5 ppm and 128.7 ppm, and the unsubstituted aromatic carbons at about 129.2 ppm.

Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shift (δ) / Signal |

|---|---|---|

| ¹H NMR | CDCl₃ | 8.28 (s, 1H), 7.40 (s, 2H) |

The spectroscopic analysis of derivatives of this compound, such as the products of its reactions, provides crucial information for confirming the outcomes of chemical transformations. For instance, in palladium-catalyzed carbonylation reactions where this compound serves as a CO surrogate, the NMR spectra of the resulting ester products show characteristic shifts that confirm the incorporation of the carbonyl group and the respective aryl or alkyl moieties.

Spectroscopic Data for a Representative Derivative: 2,4,6-Trichlorophenyl 2-Naphthoate

| Technique | Solvent | Chemical Shift (δ) / Signal |

|---|

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For This compound , the IR spectrum exhibits a strong absorption band characteristic of the C=O stretching vibration of the formate ester at approximately 1732 cm⁻¹. Other significant peaks include those corresponding to the C-O stretching and the vibrations of the trichlorinated aromatic ring.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | 1732 |

| Aromatic C=C Stretch | 1562 |

| C-O Stretch | 1227, 1084 |

In its derivatives, such as the corresponding carboxylates formed in carbonylation reactions, the position of the C=O stretching band can shift depending on the electronic nature of the attached group, providing further evidence of the reaction's success.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition.

For This compound , HRMS analysis using chemical ionization (CI) typically shows a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated exact mass of C₇H₄Cl₃O₂⁺. This technique is crucial for confirming the identity of the compound and its derivatives with a high degree of certainty.

HRMS Data for this compound

| Ionization Mode | Calculated m/z for [M+H]⁺ | Found m/z |

|---|

Computational Chemistry Studies

Computational chemistry serves as a powerful complement to experimental studies, offering detailed insights into molecular properties, reaction energetics, and mechanisms that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and reaction energies.

While specific DFT studies on this compound are not extensively documented in the literature, DFT calculations on similar chlorinated aromatic compounds and phenyl formates have been performed to understand their electronic properties and reactivity. For a molecule like this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms and calculating bond lengths and angles.

Calculate spectroscopic properties: Predicting NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze the electronic structure: Mapping the electron density and electrostatic potential to identify reactive sites.

Investigate reaction mechanisms: Calculating the energies of reactants, products, and transition states to determine the activation barriers and thermodynamics of reactions involving this compound, such as its decomposition to release carbon monoxide.

For instance, DFT studies on substituted phenols have been used to accurately predict their pKa values by calculating the Gibbs free energy of the acid and its conjugate base. A similar approach could be applied to understand the reactivity of the 2,4,6-trichlorophenoxy group.

Microkinetic modeling is a computational technique that uses energetic parameters, often derived from DFT calculations, to simulate the kinetics of a complex chemical reaction by considering all plausible elementary reaction steps. This approach allows for the prediction of reaction rates, selectivities, and the identification of rate-determining steps.

In the context of reactions involving this compound, such as its use as a CO surrogate in palladium-catalyzed carbonylations, microkinetic modeling could be a valuable tool for benchmarking proposed reaction mechanisms. The model would incorporate elementary steps such as:

Adsorption and desorption of reactants and products on the catalyst surface.

Oxidative addition of aryl halides to the palladium catalyst.

Decarbonylation of this compound to generate CO.

CO insertion into the palladium-aryl bond.

Reductive elimination to form the final product and regenerate the catalyst.

By comparing the reaction rates and selectivities predicted by the microkinetic model with experimental data, the validity of the proposed mechanistic pathways can be assessed. While direct microkinetic modeling of this compound reactions is not widely reported, studies on the decomposition of formic acid and related esters on catalyst surfaces have successfully employed this methodology to elucidate reaction mechanisms. These studies provide a framework for how microkinetic modeling could be applied to understand the catalytic cycles involving this compound.

Theoretical Investigations of Frontier Molecular Orbitals and Reactivity Parameters

A comprehensive theoretical analysis of the electronic structure and reactivity of this compound provides significant insights into its chemical behavior. Such investigations typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine the energies and distributions of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Detailed computational studies on this compound, while not extensively reported in publicly accessible literature, would be expected to reveal the localization of the HOMO and LUMO. The HOMO, being the orbital most likely to donate electrons, and the LUMO, the most likely to accept electrons, are key to understanding the molecule's role in chemical reactions.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These parameters help in quantifying the chemical reactivity and stability of the molecule. The key parameters include:

Ionization Potential (I): The energy required to remove an electron from the HOMO. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the LUMO. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability and reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

While specific calculated values for this compound are not available in the searched literature, a hypothetical data table based on typical values for similar aromatic compounds is presented below to illustrate how such data would be organized.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Parameters for this compound

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 6.30 |

| Ionization Potential | I | 7.50 |

| Electron Affinity | A | 1.20 |

| Electronegativity | χ | 4.35 |

| Chemical Hardness | η | 3.15 |

| Chemical Softness | S | 0.317 |

| Electrophilicity Index | ω | 3.01 |

The distribution of the HOMO and LUMO across the molecular structure is also a critical aspect of these theoretical investigations. For a molecule like this compound, it would be anticipated that the HOMO is primarily localized on the trichlorophenyl ring, particularly the oxygen atom of the ester group, reflecting the electron-donating nature of this moiety. Conversely, the LUMO would likely be distributed over the aromatic ring and the carbonyl group of the formate moiety, indicating the potential sites for nucleophilic attack. Understanding the spatial distribution of these orbitals is crucial for predicting the regioselectivity and stereoselectivity of its reactions.

Q & A

Q. Q1. What is the role of 2,4,6-Trichlorophenyl Formate in carbonylative reactions, and how does it serve as a safer alternative to gaseous carbon monoxide (CO)?

this compound acts as a CO surrogate in carboxylation and carbonylative coupling reactions. Under mild conditions (room temperature, weak bases like tertiary amines or Na₂CO₃), it decomposes to release CO in situ, enabling safer handling compared to toxic gaseous CO. This methodology reduces risks associated with high-pressure CO systems and is particularly useful for synthesizing ketones, amides, and esters .

Q. Q2. How should researchers handle and store this compound to ensure stability and safety during experiments?

The compound is moisture-sensitive and should be stored under inert gas (e.g., N₂ or Ar) at 2–8°C. Use anhydrous solvents (e.g., THF, DMF) and rigorously dry glassware to prevent hydrolysis. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Work in a fume hood to mitigate inhalation risks, and avoid contact with strong oxidizers or acids .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized when using this compound to maximize CO release efficiency and product yield?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance base compatibility and CO release kinetics.

- Base stoichiometry : A 1.2–1.5 molar ratio of base (e.g., Et₃N) to formate ensures complete decomposition while minimizing side reactions.

- Temperature control : Maintain 20–25°C to balance reaction rate and stability of intermediates.

- Catalyst screening : Pd or Ni catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency in carbonylative reactions. Validate via GC-MS or in-line IR to monitor CO generation .

Q. Q4. What analytical techniques are critical for characterizing by-products or degradation intermediates formed during reactions with this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to identify chlorinated aromatic by-products (e.g., 2,4,6-Trichlorophenol).

- GC-MS or HPLC-MS to trace volatile intermediates and quantify residual formate.

- FTIR to detect CO release signatures (e.g., 2100–2150 cm⁻¹ for metal-bound CO).

- X-ray crystallography for structural elucidation of organometallic intermediates .

Q. Q5. How can computational modeling aid in predicting the reactivity of this compound in novel catalytic systems?

Density Functional Theory (DFT) calculations can:

- Map the energy profile of CO release mechanisms under varying bases/solvents.

- Predict frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites.

- Simulate transition states for ligand-metal interactions (e.g., Pd–CO bond formation).

Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Data Contradiction and Troubleshooting

Q. Q6. How should researchers address discrepancies between theoretical CO release rates and experimental observations?

Potential causes include:

- Incomplete base activation : Verify base strength (pKa > 10) and solubility.

- Catalyst poisoning : Test for sulfur or phosphorous impurities via ICP-MS.

- Mass transfer limitations : Use high-speed stirring or flow chemistry setups.

Reconcile data by correlating in situ CO monitoring (e.g., gas burette) with reaction progress curves .

Q. Q7. What strategies resolve low yields in carbonylative amidation reactions using this compound?

- Additive screening : Introduce ligands (e.g., Xantphos) to stabilize metal catalysts.

- Substrate pre-activation : Use pre-formed acyl chlorides or anhydrides.

- By-product scavenging : Add molecular sieves to trap H₂O or HCl.

Validate via control experiments omitting CO sources to confirm carbonylative pathway dominance .

Methodological Advances

Q. Q8. How can photoredox catalysis be integrated with this compound for visible-light-driven CO release?

Design dual catalytic systems combining:

Q. Q9. What are the limitations of this compound in large-scale synthesis, and how can they be mitigated?

Limitations include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.